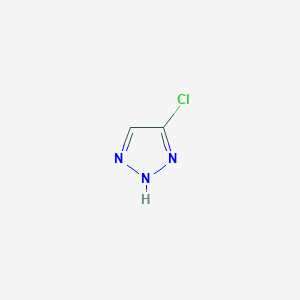

4-Chloro-1H-1,2,3-triazole

Description

Contextual Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique combination of properties. mdpi.comresearchgate.net The 1H-1,2,3-triazole isomer is aromatic and exists in equilibrium with its 2H counterpart. acs.org Its high degree of stability, resistance to metabolic degradation, and ability to form a variety of non-covalent bonds make it an invaluable scaffold in drug design. researchgate.netresearchgate.net

The triazole ring is often considered a bioisostere for other functional groups, such as amide bonds, which allows it to mimic the functionality of various biological molecules while improving properties like metabolic stability. researchgate.netresearchgate.net This has led to the incorporation of the 1,2,3-triazole scaffold into a wide range of pharmacologically active agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. beilstein-journals.orgnih.govtandfonline.com The ease of its synthesis, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," further enhances its utility, allowing for the straightforward linkage of diverse molecular fragments. beilstein-journals.orgnih.govresearchgate.net

Academic Research Landscape of Halogenated 1,2,3-Triazoles

The introduction of halogen atoms onto the 1,2,3-triazole ring significantly broadens its synthetic utility and modulates its physicochemical properties. Halogenated 1,2,3-triazoles are key intermediates in organic synthesis, serving as versatile building blocks for more complex, functionalized molecules. The halogen atom, particularly chlorine or bromine, can act as a leaving group in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions.

Research has established efficient methods for the direct halogenation of 1,2,3-triazoles. For instance, a method utilizing readily available potassium halides (KCl, KBr, KI) in conjunction with Oxone as an oxidant provides a transition-metal-free pathway to synthesize 4-aryl-5-halo-1,2,3-triazoles in good to excellent yields under mild conditions. rsc.org Another one-pot strategy involves the reaction of nonactivated alkynes with organic azides in the presence of a Grignard reagent, followed by treatment with an N-halosuccinimide to yield 4-halo-1,2,3-triazoles. beilstein-journals.org These synthetic advancements have made a wide array of halogenated triazoles accessible for further chemical exploration.

Scope and Research Focus of 4-Chloro-1H-1,2,3-triazole Investigations

Within the class of halogenated triazoles, 4-Chloro-1H-1,2,3-triazole stands out as a particularly valuable synthetic precursor. The chlorine atom at the 4-position renders the ring susceptible to nucleophilic substitution, making it an ideal starting point for creating diverse 4-substituted-1H-1,2,3-triazole derivatives. This reactivity is crucial for building libraries of compounds for screening in drug discovery and for developing new materials.

Investigations into 4-Chloro-1H-1,2,3-triazole are primarily focused on its application as a reactive intermediate. The electron-deficient nature of the triazole ring facilitates the displacement of the chloro group under relatively mild conditions. This allows for the introduction of a wide range of functionalities, including aryl, amino, and thioether groups, through reactions like nucleophilic aromatic substitution (SNAr). For example, its reaction with various nucleophiles leads to the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at the 4-position of the triazole ring.

Below is a table summarizing key properties of this compound.

| Property | Value |

| CAS Number | 40964-55-4 |

| Molecular Formula | C₂H₂ClN₃ |

| Molecular Weight | 103.51 g/mol |

| InChI Key | IYGFIINCQJDWNJ-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases.

The following table presents examples of research findings on the reactivity of 4-Chloro-1H-1,2,3-triazole, highlighting its role as a versatile building block.

| Reaction Type | Reagents/Conditions | Product Type | Yield | Research Finding |

| Nucleophilic Substitution (Amination) | Amines, mild conditions | 4-Amino-1H-1,2,3-triazoles | >80% | The reaction proceeds via an SNAr mechanism. |

| Nucleophilic Substitution (Thiolation) | Thiols | 4-Thioether-1H-1,2,3-triazoles | High | Thiols with electron-donating groups exhibit higher reactivity. |

| Nucleophilic Aromatic Amination | Amines, Fluoride-mediated | Amino-1H-1,2,3-triazolium salts | Not specified | Tolerates various functional groups, enabling synthesis of functionalized triazolium salts. researchgate.net |

Properties

IUPAC Name |

4-chloro-2H-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGFIINCQJDWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311190 | |

| Record name | 5-Chloro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40964-55-4 | |

| Record name | 5-Chloro-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40964-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 1h 1,2,3 Triazole and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of 1,2,3-triazoles, including their 4-chloro derivatives, have been established for many years and often rely on fundamental organic reactions. These approaches typically involve the cyclization of linear precursors containing the requisite nitrogen and carbon atoms.

One of the classical methods for forming the 1,2,3-triazole ring is through the cyclization of appropriately substituted open-chain molecules. A notable example involves the diazotization of a primary amine followed by an intramolecular cyclization. For instance, the synthesis of a 4-amino-1,2,3-triazole derivative can be achieved through the diazotization of 4-chloroaniline, which is then reacted with 2-aminoacetonitrile hydrochloride. The resulting intermediate, 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile, undergoes cyclization upon heating in ethanol (B145695) to yield the corresponding 4-amino-1,2,3-triazole derivative. nih.gov While this method does not directly produce 4-chloro-1H-1,2,3-triazole, the resulting 4-amino derivative can potentially be converted to the desired 4-chloro compound through a subsequent Sandmeyer-type reaction.

Another classical approach involves the reaction of α,α-dichlorotosyl hydrazones with primary amines, which provides a pathway to N1-substituted-1,2,3-triazoles. frontiersin.org This method avoids the use of azides, which can be hazardous.

Hydrazine (B178648) and its derivatives are common starting materials for the synthesis of various nitrogen-containing heterocycles, including triazoles. frontiersin.orgnih.gov For the synthesis of 1,2,4-triazoles, which are isomers of the target compound, reactions of 5-aryl-3-chloro-4-phenyl-1,2,4-triazoles with hydrazine hydrate (B1144303) have been reported. tandfonline.comresearchgate.net While this specific example pertains to a different triazole isomer, it highlights the general utility of hydrazine in triazole synthesis. The construction of the 1,2,3-triazole ring using hydrazine typically involves its reaction with a three-carbon component that can undergo cyclization to form the heterocyclic core. For instance, a non-metal-mediated three-component reaction of aniline, an aromatic ketone, and 4-methylbenzenesulfonohydrazide (B56588) can produce 1,4-disubstituted-1,2,3-triazoles. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The advent of "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles. organic-chemistry.orgspringerprofessional.de This reaction is characterized by its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of 4-chloro-1,2,3-triazole derivatives. organic-chemistry.orgnih.govyoutube.commdpi.comresearchgate.netnih.govacs.org

The CuAAC reaction typically affords 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.orgnih.govyoutube.commdpi.comresearchgate.netnih.govacs.org This is achieved through the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. To synthesize 1-substituted-4-chloro-1,2,3-triazoles, a chloro-substituted terminal alkyne would be a key starting material. The reaction proceeds under mild conditions and is compatible with a variety of solvents, including water.

A specific example of a CuAAC reaction leading to a derivative containing a chloro-substituent is the synthesis of 1-benzyl-4-(4-chlorophenoxymethyl)-1,2,3-triazole from 1-chloro-4-(prop-2-yn-1-yloxy)benzene (B3032460) and benzyl (B1604629) azide. mdpi.com While the chloro group in this instance is on a substituent attached to the triazole ring, the methodology is directly applicable to the synthesis of compounds with a chlorine atom at the 4-position of the triazole ring itself, provided the corresponding chloroalkyne is used.

| Alkyne | Azide | Product | Reference |

|---|---|---|---|

| 1-Chloro-4-(prop-2-yn-1-yloxy)benzene | Benzyl azide | 1-Benzyl-4-(4-chlorophenoxymethyl)-1,2,3-triazole | mdpi.com |

| Phenylacetylene | Benzyl azide | 1-Benzyl-4-phenyl-1,2,3-triazole | youtube.com |

The CuAAC methodology can be extended to the synthesis of more complex, multisubstituted 1,2,3-triazoles. acs.orgnih.gov One approach to obtaining 1,4,5-trisubstituted triazoles involves the use of internal alkynes, although this can sometimes lead to issues with regioselectivity. researchgate.net Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can provide access to 1,5-disubstituted and fully substituted triazoles. organic-chemistry.org

For the specific synthesis of 4-halo-1,2,3-triazoles, a one-pot strategy has been developed involving the reaction of nonactivated alkynes with organic azides in the presence of a Grignard reagent, followed by treatment with an N-halosuccinimide. This method allows for the introduction of a halogen, including chlorine, at the 4-position of the triazole ring.

Furthermore, the synthesis of 4-bromo- and 5-bromo-1,2,3-triazoles has been achieved through a process-controlled regiodivergent copper-catalyzed cycloaddition between bromo(phosphoryl)ethyne and an azide. nih.gov This suggests that similar strategies could be employed for the synthesis of the corresponding 4-chloro derivatives.

The mechanism of the CuAAC reaction has been extensively studied and is understood to proceed through a series of well-defined steps. organic-chemistry.orgnih.govacs.orgacs.org The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) catalyst. This copper acetylide then coordinates with the azide, leading to the formation of a six-membered copper metallacycle intermediate. This intermediate subsequently undergoes ring contraction to a triazolyl-copper species, which, upon protonolysis, yields the final 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. organic-chemistry.org

The high regioselectivity of the CuAAC is a key feature of this mechanism. The formation of the azide/copper(I) acetylide complex in the initial stages of the reaction is believed to dictate the reaction rate. nih.gov While the general mechanism is well-established, the specific influence of a halogen substituent on the alkyne, such as a chloro group, on the reaction kinetics and the stability of the intermediates has not been extensively detailed in the reviewed literature. However, the successful synthesis of halo-substituted triazoles via CuAAC suggests that the presence of a halogen is well-tolerated within the catalytic cycle.

Metal-Free and Other Catalytic Methods

While metal catalysis is prominent, several metal-free and alternative catalytic systems have been developed for the synthesis of triazole derivatives.

Organocatalysis has emerged as a powerful tool for the synthesis of substituted 1,2,3-triazoles, offering advantages such as high regioselectivity and broad substrate scope. sci-hub.sersc.org These methods often proceed under mild conditions and provide access to novel molecular structures. sci-hub.sersc.org Different organocatalytic routes have been explored, each involving distinct active intermediates in the triazole synthesis. sci-hub.sersc.org For instance, prolinamide catalysts have been successfully employed for the synthesis of substituted triazoles in water, highlighting the green aspects of this methodology. sci-hub.se The reaction of activated and unactivated methylene (B1212753) compounds with aryl azides can furnish trisubstituted triazoles in good to excellent yields. sci-hub.se Another approach involves the use of diethylamine (B46881) as a catalyst for the synthesis of trisubstituted triazoles from allyl ketones and aryl azides in DMSO. sci-hub.se

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a key method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed reaction that yields the 1,4-isomer. organic-chemistry.orgnih.govacs.org Ruthenium(II) complexes, such as [CpRuCl] compounds like CpRuCl(PPh₃)₂ and Cp*RuCl(COD), are highly effective catalysts for this transformation. organic-chemistry.orgnih.gov These catalysts facilitate the reaction of primary and secondary azides with both terminal and internal alkynes. organic-chemistry.orgnih.gov The use of internal alkynes allows for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.govacs.org

The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. nih.govresearchgate.net This is followed by reductive elimination to yield the triazole product. nih.govresearchgate.net The regioselectivity of the reaction is influenced by electronic and steric factors of the substituents on the alkyne. nih.gov For example, reactions with ynones and propiolic esters tend to place the electron-withdrawing group at the C-4 position of the triazole ring. nih.gov

It is important to note that RuAAC reactions are sensitive to atmospheric oxygen and should be conducted under an inert atmosphere. nih.gov The choice of solvent can also be critical, with acetonitrile (B52724) being a versatile option for many RuAAC reactions. acs.org

Table 1: Selected Ruthenium Catalysts and Their Applications in Triazole Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| CpRuCl(PPh₃)₂ | Primary/secondary azides + terminal alkynes | 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.orgnih.gov |

| CpRuCl(COD) | Primary/secondary azides + terminal alkynes | 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.orgnih.gov |

| CpRuCl(PPh₃)₂ | Organic azides + internal alkynes | Fully substituted 1,2,3-triazoles | organic-chemistry.orgnih.gov |

Palladium catalysis offers versatile routes for the synthesis and functionalization of 1,2,3-triazoles. One prominent method is the direct C-H arylation of pre-formed triazole rings. For instance, palladium(II) acetate (B1210297) in combination with a phosphine (B1218219) ligand can effectively catalyze the arylation of 1,4-disubstituted 1,2,3-triazoles to produce fully substituted triazoles. nih.govscienceopen.com This approach provides a convenient way to construct 1,4,5-trisubstituted 1,2,3-triazoles. nih.govscienceopen.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. rsc.org

Another palladium-catalyzed route involves the coupling of an azide with an alkenyl halide. ox.ac.uk This method can lead to the formation of 1,2,3-triazoles through a proposed mechanism involving a [3+2] cycloaddition of the azide anion with a vinylpalladium complex. ox.ac.uk Palladium catalysis has also been utilized for the C-5 arylation of 1-substituted triazoles using diaryliodonium salts. rsc.org

Table 2: Examples of Palladium-Catalyzed Reactions for Triazole Synthesis

| Palladium Catalyst | Reactants | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | 1,4-disubstituted 1,2,3-triazole + Aryl bromide | C-H Arylation | 1,4,5-trisubstituted 1,2,3-triazole | nih.gov |

| [Pd₂(dba)₃] / Xantphos | Alkenyl bromide + NaN₃ | Cycloaddition | Substituted 1,2,3-triazole | ox.ac.uk |

Advanced Synthetic Techniques

To enhance reaction efficiency and reduce reaction times, advanced techniques such as microwave and ultrasound irradiation have been applied to the synthesis of triazole derivatives.

Microwave irradiation has become a popular technique in organic synthesis due to its ability to significantly reduce reaction times and often improve yields compared to conventional heating methods. iosrjournals.orgrsc.org This technology has been successfully applied to the synthesis of various 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives. iosrjournals.orgrsc.orgresearchgate.net

For example, the Cu(I)-catalyzed 1,3-dipolar cycloaddition of alkynes and organic azides (a "click" reaction) can be performed under microwave irradiation to afford 1,2,3-triazole derivatives in higher yields and shorter times. ias.ac.in In one instance, using CuI as a catalyst in a DMF:H₂O mixture, the reaction was completed in 12 minutes under microwave irradiation at 180 W. ias.ac.in Microwave-assisted synthesis has also been employed for the multi-step preparation of novel thioether derivatives containing a 1,2,4-triazole moiety. researchgate.net The synthesis of 1,2,4-triazol-3-one derivatives has also been shown to be more efficient under microwave irradiation compared to conventional heating. scielo.org.za

Ultrasound irradiation is another energy-efficient technique that can accelerate chemical reactions. asianpubs.org This method has been utilized for the synthesis of 1,2,4-triazole and 1,2,3-triazole derivatives, often leading to high yields in short reaction times. asianpubs.org

One application involves the one-pot synthesis of 1,2,4-triazole derivatives from α-nitrophenyl hydrazones and methylene amines under ultrasound irradiation, using sodium nitrite (B80452) as an oxidant and a phase transfer catalyst. asianpubs.org In the realm of 1,2,3-triazoles, ultrasound has been used to facilitate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govacs.org A stable monophosphine Cu(I) complex has been shown to be an effective catalyst for the three-component reaction of an alkyl halide, sodium azide, and a terminal alkyne under ultrasonic conditions, even in aqueous media. acs.org The use of ultrasound can significantly enhance the efficiency of these click reactions, making it a valuable tool for the green synthesis of 1,2,3-triazole derivatives. nih.gov

Table 3: Comparison of Conventional vs. Advanced Synthetic Techniques for Triazole Synthesis

| Technique | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | Moderate to Good | Standard laboratory setup | ias.ac.in |

| Microwave Irradiation | Minutes | Good to Excellent | Rapid, higher yields, energy efficient | iosrjournals.orgias.ac.inscielo.org.za |

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. This strategy is of significant interest in organic and medicinal chemistry due to its ability to generate molecular diversity and complexity in a convergent manner. nih.gov In the context of 1,2,3-triazole synthesis, MCRs, particularly those based on the azide-alkyne cycloaddition, have been widely explored for the preparation of a variety of substituted derivatives. nih.govorientjchem.org

While a direct one-pot multicomponent synthesis for the parent 4-Chloro-1H-1,2,3-triazole is not extensively documented, several MCR methodologies have been developed for the synthesis of its derivatives, particularly 1,4-disubstituted-1,2,3-triazoles. These reactions often involve the in situ generation of an organic azide, which then undergoes a copper-catalyzed cycloaddition with a terminal alkyne. nih.govrsc.org

A common three-component approach involves the reaction of an alkyl or benzyl halide, sodium azide, and a terminal alkyne. nih.govorientjchem.org This "click" reaction is typically catalyzed by a copper(I) species, which can be generated in situ or used as a pre-formed complex. orientjchem.orgorganic-chemistry.org The reaction proceeds through the initial formation of an organic azide from the halide and sodium azide, followed by the copper-catalyzed 1,3-dipolar cycloaddition with the alkyne to regioselectively yield the 1,4-disubstituted 1,2,3-triazole. orientjchem.org

For instance, a one-pot synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones has been achieved through a sequence of two multicomponent reactions. In the first MCR, aldehyde-functionalized 1,2,3-triazoles were prepared from in situ-generated organic azides and O-propargylbenzaldehyde. nih.gov Another efficient protocol for the synthesis of 1,4-substituted-1H-1,2,3-triazoles employs D-glucosamine as a green ligand with a copper(I) iodide catalyst. This reaction proceeds via the copper-catalyzed coupling of an aryl halide with sodium azide to form the aryl azide in situ, which then undergoes cycloaddition with phenylacetylene. acgpubs.org

Furthermore, a one-pot strategy has been described for the synthesis of 4-halo-1,2,3-triazoles which involves the reaction of nonactivated alkynes with organic azides in the presence of a Grignard reagent, followed by treatment with an N-halosuccinimide. Although this is a sequential one-pot process rather than a true MCR, it highlights a pathway to introduce a halogen at the 4-position.

The table below summarizes representative multicomponent reactions for the synthesis of 1,2,3-triazole derivatives, which could be adapted for the synthesis of 4-chloro substituted analogs by using appropriately chlorinated starting materials.

| Reaction Type | Components | Catalyst/Reagents | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Three-Component "Click" Reaction | Benzyl chloride, Sodium azide, Alkyne | Cu(OAc)₂·H₂O, 1,10-phenanthroline, Sodium L-ascorbate | EtOH–H₂O (1:1 v/v) | Microwave irradiation (5–6 W), 90 °C, 15 min | 1-Benzyl-1H-1,2,3-triazole derivatives | nih.gov |

| Three-Component "Click" Reaction | Aryl halides, Sodium azide, Phenylacetylene | CuI, D-glucosamine hydrochloride, KOH | H₂O-DMF (1:1) | 90 °C for azide formation, then room temperature for cycloaddition | 1,4-Disubstituted-1,2,3-triazoles | acgpubs.org |

| Three-Component "Click" Reaction | Substituted imidazole, NaN₃, Benzyl bromide, Triethylamine | CuI | t-butanol:water (1:1) | Not specified | Substituted 1,2,3-triazole derivatives | orientjchem.org |

Chemical Reactivity and Transformation of 4 Chloro 1h 1,2,3 Triazole

Nucleophilic Substitution Reactions at the 4-Position

The chlorine atom at the 4-position of the 1,2,3-triazole ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of diverse 4-substituted-1H-1,2,3-triazole derivatives, allowing for the introduction of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. The electron-deficient character of the triazole ring facilitates these substitution reactions, often allowing them to proceed under relatively mild conditions.

Nucleophilic substitution on the 4-chloro-1H-1,2,3-triazole ring typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process involving addition-elimination. pressbooks.pub

Addition of the Nucleophile: In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The aromaticity of the triazole ring is temporarily disrupted in this stage.

Elimination of the Leaving Group: In the second, typically rapid, step, the chloride ion is expelled as the leaving group, and the aromaticity of the triazole ring is restored, yielding the 4-substituted product. pressbooks.pub

This pathway is distinct from SN1 or SN2 reactions and is characteristic of electron-poor aromatic and heteroaromatic systems. pressbooks.pub The 1,2,3-triazole ring itself can also act as a leaving group in certain SNAr reactions, particularly when attached to a highly activated system like a purine (B94841) ring, demonstrating its versatile chemical nature. nih.govnih.gov

The reactivity of the 4-chloro position towards nucleophilic attack is significantly enhanced by the inherent electron-withdrawing nature of the 1,2,3-triazole ring. The three adjacent nitrogen atoms in the ring act as strong electron-withdrawing groups, reducing the electron density at the ring's carbon atoms. nih.govchemicalbook.com This electron deficiency makes the C4 carbon more electrophilic and thus more susceptible to attack by nucleophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds, and 4-chloro-1H-1,2,3-triazole is a competent substrate for several of these transformations. These methods have significantly expanded the synthetic utility of halogenated triazoles.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to 4-chloro-1,2,3-triazoles. This reaction is a key method for synthesizing 4-aryl- and 4-vinyl-1,2,3-triazoles. rsc.orgnih.gov

A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halotriazoles, including chloro-derivatives, has been developed using a palladium complex with an expanded-ring N-heterocyclic carbene ligand. rsc.org Notably, these reactions can often be performed in water, aligning with the principles of "green chemistry". rsc.orgresearchgate.net The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base, like potassium carbonate (K₂CO₃), to facilitate the coupling with various arylboronic acids. nih.govfrontiersin.org

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-1,5-diphenyl-1H-1,2,3-triazole | Arylboronic acids | (THP-Dipp)Pd(cinn)Cl / KOH | H₂O | Good to Excellent | rsc.orgrsc.org |

| Substituted 1H-1,2,3-triazole aryl bromide | Arylboronic acids | Pd(OAc)₂ / K₂CO₃ | THF/H₂O | Good | nih.govfrontiersin.org |

| 4-Chloroanisole (Aryl Chloride Model) | Phenylboronic acid | [Pd(OAc)₂] / Triazolium salt ligand / tBuOK | DMF | Up to 100% conversion | researchgate.net |

Beyond the Suzuki-Miyaura reaction, 4-chloro-1H-1,2,3-triazole and its derivatives can participate in other important palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org It has been successfully applied to 4- and 5-halo-1,2,3-triazoles to synthesize novel amino-triazole derivatives. researchgate.net The reaction typically utilizes a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos), and a strong base like sodium tert-butoxide. researchgate.net This methodology significantly broadens the scope of accessible 4-amino-1,2,3-triazole structures. wikipedia.org

Sonogashira Coupling: This reaction couples aryl or vinyl halides with terminal alkynes to form C(sp²)-C(sp) bonds. mdpi.comwikipedia.org While challenging, Sonogashira coupling of 4-chloro-substituted heterocycles is possible, providing a direct route to 4-alkynyl-1,2,3-triazoles. researchgate.net The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Glycosyl triazoles have been developed as efficient ligands for copper-catalyzed Sonogashira reactions, helping to minimize side reactions. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This method provides a pathway for the vinylation of the 4-position of the triazole ring. researchgate.net The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org Recent advancements have enabled base-free Heck couplings between vinyl-1H-1,2,3-triazoles and other substrates, showcasing the ongoing evolution of this methodology. researchgate.net

Derivatization and Functionalization Strategies

The reactivity of 4-chloro-1H-1,2,3-triazole is the foundation for a wide array of derivatization and functionalization strategies. The nucleophilic substitution and cross-coupling reactions discussed above are the primary tools for "post-click" functionalization, a concept that involves modifying the triazole ring after its initial formation. nih.gov

By employing SNAr reactions, a vast range of functional groups can be installed at the 4-position. Nucleophiles such as amines, thiols, and alkoxides can be used to displace the chloride, leading to the formation of 4-amino, 4-thioether, and 4-alkoxy-1,2,3-triazoles, respectively.

Transition metal-catalyzed cross-coupling reactions further expand the possibilities for derivatization. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions allow for the direct attachment of aryl, heteroaryl, amino, alkynyl, and vinyl moieties to the C4 carbon of the triazole ring. rsc.orgresearchgate.netresearchgate.netresearchgate.net These strategies are crucial for building molecular complexity and for synthesizing targeted molecules with specific electronic or biological properties. This synthetic versatility makes 4-chloro-1H-1,2,3-triazole a key precursor for developing new pharmacologically active agents and advanced materials. nih.gov

Functionalization of the Triazole Ring System

The chlorine atom at the 4-position of the 1,2,3-triazole ring renders the molecule susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of a diverse range of 4-substituted-1H-1,2,3-triazole derivatives. The electron-deficient character of the triazole ring facilitates the displacement of the chloro group under relatively mild conditions. This reactivity allows for the introduction of a wide array of functionalities through the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4-chloro-1H-1,2,3-triazole. A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of functionalized triazoles. For instance, reactions with amines, thiols, and alkoxides can introduce amino, thioether, and alkoxy groups, respectively, at the 4-position of the triazole ring.

The versatility of 4-chloro-1H-1,2,3-triazole as a synthetic intermediate is further highlighted by its participation in transition-metal-catalyzed cross-coupling reactions. While the chloro group is generally less reactive than its bromo or iodo counterparts in such reactions, under appropriate catalytic conditions, it can serve as a handle for the formation of carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings can be utilized to introduce aryl, vinyl, and alkynyl substituents at the 4-position.

Table 1: Examples of Functionalization Reactions of 4-Chloro-1H-1,2,3-triazole

| Nucleophile/Reagent | Reaction Type | Product |

| Amine (R-NH₂) | Nucleophilic Substitution | 4-Amino-1H-1,2,3-triazole derivative |

| Thiol (R-SH) | Nucleophilic Substitution | 4-Thioether-1H-1,2,3-triazole derivative |

| Alkoxide (R-O⁻) | Nucleophilic Substitution | 4-Alkoxy-1H-1,2,3-triazole derivative |

| Arylboronic acid | Suzuki Coupling | 4-Aryl-1H-1,2,3-triazole |

| Terminal alkyne | Sonogashira Coupling | 4-Alkynyl-1H-1,2,3-triazole |

Alkylation and Acylation Reactions

The nitrogen atoms of the 1,2,3-triazole ring are nucleophilic and can undergo alkylation and acylation reactions. In the case of 4-chloro-1H-1,2,3-triazole, these reactions can occur at either the N1 or N2 position, leading to the formation of regioisomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the reaction conditions (e.g., solvent, base), and the electronic properties of the triazole ring.

Alkylation: The alkylation of 1,2,3-triazoles with alkyl halides typically proceeds via an SN2 mechanism. The choice of base and solvent can significantly impact the ratio of N1 to N2 alkylated products. Generally, N1-alkylation is favored under thermodynamic control, while N2-alkylation can be promoted under kinetic control. The presence of the electron-withdrawing chloro group at the 4-position can influence the nucleophilicity of the adjacent nitrogen atoms and thus affect the regiochemical outcome.

Acylation: Acylation of 4-chloro-1H-1,2,3-triazole can be achieved using acylating agents such as acyl chlorides or anhydrides. Similar to alkylation, acylation can occur at either N1 or N2. The resulting N-acyl-4-chloro-1,2,3-triazoles are important intermediates, particularly in the context of denitrogenative ring-opening reactions. The regioselectivity of acylation can be influenced by the steric and electronic properties of the acylating agent.

Table 2: Regioselectivity in Alkylation and Acylation of 4-Chloro-1H-1,2,3-triazole

| Reaction | Reagent | Major Product | Minor Product | Influencing Factors |

| Alkylation | Alkyl Halide | N1-alkyl-4-chloro-1,2,3-triazole | N2-alkyl-4-chloro-1,2,3-triazole | Base, Solvent, Temperature |

| Acylation | Acyl Chloride | N1-acyl-4-chloro-1,2,3-triazole | N2-acyl-4-chloro-1,2,3-triazole | Steric hindrance, Electronic effects |

Amidation Reactions on Triazole Esters

The synthesis of amide derivatives of 1,2,3-triazoles is of significant interest due to their potential biological activities. One common route to such compounds involves the amidation of triazole esters. Starting from 4-chloro-1H-1,2,3-triazole, a multi-step synthesis can be envisioned to access these amides.

The first step would involve the conversion of the 4-chloro group to a carboxylic acid or ester functionality. This could potentially be achieved through a sequence of reactions, for example, by first introducing a suitable carbon-containing substituent at the 4-position that can be subsequently oxidized to a carboxylic acid. The resulting 1H-1,2,3-triazole-4-carboxylic acid can then be esterified to yield the corresponding triazole ester.

Once the triazole ester is obtained, it can undergo amidation with a variety of amines to produce the desired 1H-1,2,3-triazole-4-carboxamides. This reaction typically involves the direct reaction of the ester with an amine, often facilitated by heat or the use of a catalyst. The reactivity of the ester towards aminolysis will depend on the nature of the ester group and the nucleophilicity of the amine.

Table 3: Synthetic Pathway to 1H-1,2,3-Triazole-4-carboxamides from 4-Chloro-1H-1,2,3-triazole

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 4-Chloro-1H-1,2,3-triazole | e.g., Grignard reagent followed by CO₂ | 1H-1,2,3-Triazole-4-carboxylic acid |

| 2 | 1H-1,2,3-Triazole-4-carboxylic acid | Alcohol, Acid catalyst | Ethyl 1H-1,2,3-triazole-4-carboxylate |

| 3 | Ethyl 1H-1,2,3-triazole-4-carboxylate | Amine (R-NH₂) | 1H-1,2,3-Triazole-4-carboxamide |

Ring Transformations and Rearrangements

The 1,2,3-triazole ring, while generally stable, can undergo ring transformations and rearrangements under specific conditions, particularly when activated by suitable substituents.

One of the most well-known rearrangements of 1,2,3-triazoles is the Dimroth rearrangement . This rearrangement involves the transposition of an endocyclic nitrogen atom with an exocyclic nitrogen atom of a substituent. wikipedia.org For this to occur in a derivative of 4-chloro-1H-1,2,3-triazole, the molecule would first need to be functionalized with a substituent bearing an exocyclic nitrogen atom at a position adjacent to a ring nitrogen. The rearrangement typically proceeds through a ring-opening to a diazo intermediate, followed by rotation and ring-closure to the rearranged product. wikipedia.org

Another significant transformation of 1,2,3-triazoles is denitrogenative ring-opening . This reaction is particularly relevant for N-acylated 1,2,3-triazoles. nih.govchemrxiv.org The N-acyl group activates the triazole ring towards cleavage of the N1-N2 bond upon treatment with acids or under thermal or photochemical conditions. This process leads to the extrusion of molecular nitrogen and the formation of reactive intermediates such as vinyl cations or α-imino carbenes, which can then undergo various subsequent reactions to form new cyclic or acyclic products. The presence of a chloro substituent at the 4-position could influence the stability of the intermediates and the course of these transformations.

Table 4: Ring Transformations and Rearrangements of 1,2,3-Triazoles

| Transformation | Description | Key Intermediate | Product Type |

| Dimroth Rearrangement | Transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org | Diazo intermediate | Rearranged triazole isomer |

| Denitrogenative Ring-Opening | Extrusion of N₂ from N-acyl-1,2,3-triazoles. nih.govchemrxiv.org | Vinyl cation / α-imino carbene | Alkenes, alkynes, other heterocycles |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Chloro 1h 1,2,3 Triazole

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its structure. However, a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a crystal structure for the parent compound 4-Chloro-1H-1,2,3-triazole. While the crystal structures of numerous complex derivatives containing the 4-chloro-1,2,3-triazole moiety have been determined, this information cannot be extrapolated to describe the parent molecule itself, as substituent groups profoundly influence crystal packing and intermolecular interactions.

Crystal System and Space Group Determination

Without an experimental crystal structure, the crystal system and space group for 4-Chloro-1H-1,2,3-triazole remain undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the absence of crystallographic data, a definitive analysis of the intermolecular interactions governing the solid-state structure of 4-Chloro-1H-1,2,3-triazole is not possible. However, based on its molecular structure, several types of interactions could be anticipated. The N-H proton of the triazole ring is a potential hydrogen bond donor, likely interacting with the nitrogen atoms of neighboring triazole rings. Furthermore, the chlorine atom could participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. The aromatic triazole ring also presents the possibility of π-π stacking interactions.

Addressing Structural Discrepancies (Twinning, Disorder)

There is no information in the available literature regarding structural discrepancies such as twinning or disorder for 4-Chloro-1H-1,2,3-triazole, as a crystal structure has not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For chlorinated 1,2,3-triazole derivatives, the triazole ring protons are generally observed in the range of δ 7.5–8.5 ppm in DMSO-d₆. However, specific, experimentally verified NMR data for 4-Chloro-1H-1,2,3-triazole is not available in the surveyed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Assignment

A ¹H NMR spectrum for 4-Chloro-1H-1,2,3-triazole would be expected to be relatively simple. It would feature a signal for the C5-H proton on the triazole ring and a broad signal for the N1-H proton. The exact chemical shifts would provide valuable information for confirming the structure, but this data is not currently published.

Table 1: Anticipated ¹H NMR Data for 4-Chloro-1H-1,2,3-triazole

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C5-H | Data not available | Singlet |

| N1-H | Data not available | Broad Singlet |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Structural Elucidation

The ¹³C NMR spectrum would be crucial for confirming the carbon framework of the molecule. Two distinct signals would be expected for the two carbon atoms (C4 and C5) of the triazole ring. The carbon atom attached to the chlorine (C4) would be expected to resonate at a different chemical shift compared to the carbon atom bonded to hydrogen (C5). As with the proton NMR data, specific experimental values for 4-Chloro-1H-1,2,3-triazole are not found in the literature.

Table 2: Anticipated ¹³C NMR Data for 4-Chloro-1H-1,2,3-triazole

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C4-Cl | Data not available |

| C5-H | Data not available |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of a molecule. For a relatively simple structure like 4-Chloro-1H-1,2,3-triazole, these techniques confirm the connectivity between the single ring proton and the carbon skeleton, as well as long-range interactions. While specific experimental spectra for this compound are not widely published, the expected correlations can be predicted with high accuracy based on established NMR principles youtube.comnih.gov.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In 4-Chloro-1H-1,2,3-triazole, there is only one proton attached to the triazole ring (H5) and one proton on a nitrogen atom (N1-H). As these protons are not coupled to each other, no cross-peaks would be expected in a ¹H-¹H COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum reveals direct one-bond correlations between protons and the carbons to which they are attached. For 4-Chloro-1H-1,2,3-triazole, a single cross-peak is expected, correlating the proton at the C5 position with the C5 carbon atom.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY detects protons that are close in space, irrespective of their bonding. For a small, planar molecule like 4-Chloro-1H-1,2,3-triazole, this technique is less critical than for large molecules with complex stereochemistry.

The expected 2D NMR correlations are summarized in the table below.

Table 1: Predicted 2D NMR Correlations for 4-Chloro-1H-1,2,3-triazole

| Proton Signal | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H5 | None | C5 | C4, C5 |

| N1-H | None | None | C4, C5 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The key expected vibrational frequencies include a broad N-H stretching band, a sharp C-H stretching band for the aromatic proton, and a series of bands in the fingerprint region (1600-600 cm⁻¹) corresponding to the stretching and deformation of the triazole ring and the C-Cl bond.

Table 2: Predicted FTIR Absorption Bands for 4-Chloro-1H-1,2,3-triazole

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 3150 - 3000 | N-H Stretch | A broad absorption typical for N-H bonds in heterocyclic rings. |

| 3100 - 3050 | C-H Aromatic Stretch | A sharp absorption for the C5-H bond stretch. |

| 1600 - 1450 | Ring Stretching (C=N, N=N) | Multiple bands corresponding to the stretching vibrations within the triazole ring. |

| 1450 - 1200 | Ring Deformation | In-plane bending and deformation modes of the triazole ring structure. |

| 1100 - 1000 | C-N Stretch | Stretching vibrations of the carbon-nitrogen single bonds in the ring. |

| 800 - 600 | C-Cl Stretch | A strong absorption band characteristic of the carbon-chlorine bond. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-triazole ring contains a conjugated π-system, which gives rise to characteristic absorptions in the UV region. Studies on the parent 1H-1,2,3-triazole have identified a strong absorption band in the gas phase with a maximum at approximately 206 nm researchgate.netrsc.org. This absorption is attributed to a π → π* electronic transition within the heterocyclic ring ed.ac.uk.

For 4-Chloro-1H-1,2,3-triazole, a similar π → π* transition is expected to be the dominant feature in its UV-Vis spectrum. The presence of the chlorine substituent, an auxochrome, may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the absorption maximum compared to the unsubstituted parent compound.

Table 3: Predicted UV-Vis Absorption Data for 4-Chloro-1H-1,2,3-triazole

| Parameter | Expected Value | Transition Type |

| λmax | ~205 - 215 nm | π → π* |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For 4-Chloro-1H-1,2,3-triazole (C₂H₂ClN₃), HRMS is essential for confirming the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion will appear as two distinct peaks (M⁺ and M+2) separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1, providing definitive evidence for the presence of a single chlorine atom.

Table 4: Predicted HRMS Data for the Molecular Ion of 4-Chloro-1H-1,2,3-triazole

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) | Expected Relative Abundance |

| C₂H₂³⁵ClN₃ | ³⁵Cl | 103.00155 | 100% |

| C₂H₂³⁷ClN₃ | ³⁷Cl | 104.99860 | ~32% |

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides valuable structural information. The fragmentation of 1,2,3-triazoles is well-documented and typically involves the facile loss of a stable dinitrogen (N₂) molecule from the triazole ring rsc.org.

For 4-Chloro-1H-1,2,3-triazole, the primary fragmentation pathway is the elimination of N₂ to form an azirine radical cation or a related isomer. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) or the chlorine radical.

Table 5: Predicted Key Fragments in the Mass Spectrum of 4-Chloro-1H-1,2,3-triazole

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

| 103 | [C₂H₂ClN₃]⁺• | (Molecular Ion) |

| 75 | [C₂H₂Cl]⁺• | N₂ |

| 48 | [C₂H₂N]⁺ | N₂, HCl |

| 40 | [C₂H₂]⁺• | N₂, HCl, N |

Computational and Theoretical Investigations of 4 Chloro 1h 1,2,3 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior that can be difficult or impossible to obtain through experimentation alone. For 4-Chloro-1H-1,2,3-triazole, these calculations help elucidate its geometric and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules with high accuracy. researchgate.netnih.gov For 4-Chloro-1H-1,2,3-triazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to determine its optimized geometrical parameters. researchgate.net

These studies confirm the planarity of the 1,2,3-triazole ring, a characteristic feature of aromatic systems. wikipedia.org The calculations provide precise values for bond lengths and bond angles, which are in close agreement with experimental data obtained from techniques like X-ray crystallography for similar triazole derivatives. nih.govnih.gov The presence of the electron-withdrawing chlorine atom at the C4 position influences the electron distribution and, consequently, the bond lengths within the heterocyclic ring compared to the unsubstituted 1H-1,2,3-triazole.

Table 1: Representative Optimized Geometrical Parameters for 1,2,3-Triazole Derivatives from DFT Calculations

This table presents typical bond length and angle values for a 1,2,3-triazole ring system based on computational studies of related structures. Actual values for 4-Chloro-1H-1,2,3-triazole would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| N2-N3 | ~1.31 Å | |

| N3-C4 | ~1.36 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.37 Å | |

| C4-Cl | ~1.73 Å | |

| Bond Angle | N1-N2-N3 | ~109° |

| N2-N3-C4 | ~113° | |

| N3-C4-C5 | ~104° | |

| C4-C5-N1 | ~107° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov

Table 2: Representative FMO Energies and Energy Gap for a Substituted Triazole

Data presented are illustrative values based on DFT calculations for similar heterocyclic compounds. nih.govnih.gov

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.0 eV |

| LUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.5 eV |

Investigation of Electronic Properties and Reactivity Descriptors (Electronegativity, Chemical Hardness)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the electronic properties and predict the reactivity of 4-Chloro-1H-1,2,3-triazole. nih.gov These descriptors, derived within the framework of conceptual DFT, provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Electronegativity (χ): Represents the ability of the molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of the molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. It is calculated as ω = χ²/2η.

These descriptors are invaluable for comparing the reactivity of different triazole derivatives and for understanding the influence of substituents like the chlorine atom. nih.gov

Table 3: Calculated Global Reactivity Descriptors

These values are derived from the representative FMO energies in Table 2 and illustrate how reactivity descriptors are determined.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.75 eV |

| Global Softness (S) | 1/2η | 0.18 eV⁻¹ |

Reaction Mechanism Studies

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For 4-Chloro-1H-1,2,3-triazole, this often involves studying its formation via cycloaddition reactions, a cornerstone of triazole synthesis. frontiersin.orgnih.gov

The formation of the 1,2,3-triazole ring is famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. acs.org Computational studies, particularly transition state (TS) analysis, provide profound insights into this reaction. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy, which determines the reaction rate. acs.org

For copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, computational models have been crucial in explaining the reaction's high efficiency and regioselectivity, which almost exclusively yields the 1,4-disubstituted triazole. mdpi.commdpi.com Theoretical studies investigate the role of the copper catalyst in lowering the activation barrier and directing the orientation of the reactants through various proposed intermediates, such as copper-acetylide complexes. nih.govmdpi.com These analyses help rationalize why specific isomers are formed and guide the development of new and improved catalytic systems.

Beyond identifying a single transition state, computational modeling can map the entire reaction pathway from reactants to products. This involves calculating the energies of all reactants, intermediates, transition states, and products. acs.org The resulting potential energy surface provides a comprehensive view of the reaction mechanism, including whether the reaction proceeds in a single step (concerted) or through multiple steps involving intermediates (stepwise). acs.orgmdpi.com

For the synthesis of substituted 1,2,3-triazoles, DFT studies can compare the uncatalyzed thermal cycloaddition with the copper-catalyzed pathway, demonstrating quantitatively how the catalyst provides a lower-energy route. mdpi.com This modeling can also explore the effects of solvents and substituents on the reaction mechanism and outcome, providing a predictive tool for optimizing reaction conditions and designing new synthetic strategies for compounds like 4-Chloro-1H-1,2,3-triazole.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of a molecule dictates its physical and chemical properties. For a relatively rigid heterocyclic system like 4-Chloro-1H-1,2,3-triazole, conformational analysis primarily involves assessing the planarity of the ring and the energetic favorability of its different tautomeric forms.

Conformational Analysis:

Theoretical calculations are essential for exploring the potential energy surface of 4-Chloro-1H-1,2,3-triazole. The primary conformational question for this molecule relates to the tautomeric equilibrium between the 1H and 2H forms, as the proton on the nitrogen can potentially reside on N1, N2, or N3. However, due to symmetry, the N1 and N3 positions in the unsubstituted ring are equivalent, leading to two principal tautomers: 1H- and 2H-1,2,3-triazole. The introduction of a chlorine atom at the C4 position lifts this symmetry but the fundamental tautomeric possibilities remain.

Computational studies on the parent 1,2,3-triazole have shown that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to optimize the geometry of each tautomer and calculate their relative energies. The presence of the electron-withdrawing chlorine atom at the C4 position is expected to influence the electron density distribution in the ring and, consequently, the relative stability of the tautomers. Geometry optimization calculations for 4-Chloro-1H-1,2,3-triazole would confirm that the triazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems.

Table 1: Calculated Relative Energies of 4-Chloro-1,2,3-triazole Tautomers This table presents hypothetical data based on known trends for substituted triazoles to illustrate the results of a typical DFT calculation.

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 4-Chloro-1H-1,2,3-triazole | B3LYP | 6-311++G(d,p) | 1.5 - 2.5 | ~2.0 |

| 4-Chloro-2H-1,2,3-triazole | B3LYP | 6-311++G(d,p) | 0.0 (Reference) | ~3.5 |

Molecular Dynamics Simulations:

While conformational analysis provides a static picture of stable energy minima, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. For a small molecule like 4-Chloro-1H-1,2,3-triazole, MD simulations are particularly useful for understanding its interactions with solvent molecules and its dynamic behavior in the condensed phase.

An MD simulation would typically place the 4-Chloro-1H-1,2,3-triazole molecule in a simulation box filled with a chosen solvent, such as water. The system's evolution is then tracked by solving Newton's equations of motion for every atom. Such simulations can reveal:

Solvation Structure: How solvent molecules arrange around the triazole, particularly the interactions with the nitrogen atoms and the chlorine substituent.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the N-H group of the triazole and surrounding water molecules, as well as the role of the other nitrogen atoms as hydrogen bond acceptors.

Translational and Rotational Diffusion: How the molecule moves and tumbles within the solvent, providing insights into its hydrodynamic properties.

MD simulations on halogenated heterocyclic compounds have shown that the halogen atom can participate in specific non-covalent interactions, such as halogen bonding, which could influence its behavior in different environments. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and confirms molecular structures.

NMR Spectroscopy:

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a standard application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., GIAO-B3LYP), is widely used to calculate the ¹H and ¹³C chemical shifts of molecules. nih.govresearchgate.net For 4-Chloro-1H-1,2,3-triazole, these calculations would be performed on the optimized geometries of the stable tautomers.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted chemical shifts with experimental data serves as a stringent test of the computed structure and allows for unambiguous assignment of signals, especially for the carbon atoms within the heterocyclic ring. nih.gov

Table 2: Comparison of Predicted and Hypothetical Experimental NMR Chemical Shifts (δ, ppm) for 4-Chloro-1H-1,2,3-triazole This table illustrates how computationally predicted NMR data would be compared against experimental values for structural validation.

| Atom | Predicted δ (ppm) (GIAO-B3LYP) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C4 | ~130-135 | ~132 |

| C5 | ~120-125 | ~123 |

| H5 | ~7.8-8.2 | ~8.0 |

| NH | ~13-15 (broad) | ~14 (broad) |

Infrared (IR) Spectroscopy:

Theoretical vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes of a molecule, which correspond to the peaks in an IR spectrum. These calculations are performed using DFT by computing the second derivatives of the energy with respect to the atomic coordinates.

For 4-Chloro-1H-1,2,3-triazole, the predicted IR spectrum would show characteristic peaks corresponding to specific molecular motions. These include the N-H stretching vibration, C-H stretching, C=N and N=N stretching modes within the triazole ring, and the C-Cl stretching vibration. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) for 4-Chloro-1H-1,2,3-triazole This table shows representative vibrational modes and their expected frequencies from a DFT calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Description |

|---|---|---|

| ν(N-H) | ~3100 - 3200 | N-H bond stretch |

| ν(C-H) | ~3050 - 3150 | C5-H bond stretch |

| Ring Stretching | ~1400 - 1600 | C=N, N=N stretches |

| Ring Breathing/Deformation | ~900 - 1200 | In-plane ring modes |

| ν(C-Cl) | ~700 - 800 | C4-Cl bond stretch |

UV-Vis Spectroscopy:

The electronic absorption properties of 4-Chloro-1H-1,2,3-triazole can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum.

The calculations would likely predict strong absorptions in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic triazole ring. rsc.org The results, including the maximum absorption wavelength (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption, can be compared with experimental spectra to validate the electronic structure calculations. Studies on the parent 1H-1,2,3-triazole show a maximal UV absorption cross-section around 206 nm, and the chloro-substituted derivative is expected to absorb in a similar region. researchgate.net

Applications of 4 Chloro 1h 1,2,3 Triazole in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Heterocyclic Systems

The utility of 4-Chloro-1H-1,2,3-triazole as a precursor is most evident in its role in synthesizing complex heterocyclic frameworks. The chlorine atom serves as an excellent leaving group, facilitating the introduction of a wide array of functionalities at the 4-position of the triazole ring, including aryl, amino, and thioether groups through nucleophilic aromatic substitution (SNAr) reactions. This capability allows chemists to forge new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, which is a critical step in building intricate molecular libraries.

Synthesis of Polyheterocyclic Compounds

Polyheterocyclic compounds, molecules containing multiple interconnected heterocyclic rings, are of significant interest due to their diverse chemical and physical properties. 4-Chloro-1H-1,2,3-triazole serves as an ideal starting point for creating such systems. By first substituting the chloro group with a desired functional group, the resulting 4-substituted-1H-1,2,3-triazole can undergo subsequent reactions to build additional rings.

For instance, the chloro group can be replaced by a nucleophile that contains another reactive site. This bifunctional intermediate can then participate in intramolecular cyclization or intermolecular condensation reactions to form fused or linked heterocyclic systems. Methodologies like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," are frequently employed to construct the initial triazole ring, which can then be halogenated and further functionalized. nih.govnih.gov The resulting halogenated triazole is a key intermediate for creating complex structures through sequential reactions, such as palladium-catalyzed cross-coupling. organic-chemistry.org

Construction of Triazolo-Annulated Systems (e.g., Pyridines, Azines, Azepines)

A significant application of functionalized 1,2,3-triazoles is the construction of triazolo-annulated systems, where a triazole ring is fused to another heterocyclic ring like pyridine, azine, or azepine. 4-Chloro-1H-1,2,3-triazole is a strategic precursor for the key intermediates in these syntheses, particularly 1,2,3-triazole-4(5)-amines. semanticscholar.orgbohrium.com These amino-triazoles are readily prepared via nucleophilic substitution of the chloro-substituent.

Once formed, these amino-triazoles are powerful building blocks for annulation reactions:

Triazolo[4,5-b]pyridines: These can be synthesized through the condensation of 1,2,3-triazole-4(5)-amines with various methylene (B1212753) active compounds. semanticscholar.org

Triazolo[4,5-d]pyrimidines (an Azine system): Cyclocondensation reactions involving 5-amino-1,2,3-triazole-4-carboxylic acids (derived from the corresponding chloro- and amino-intermediates) are a general route to these fused heterocyclic systems. semanticscholar.org

Triazolo-Annulated Azepines: The construction of seven-membered azepine rings fused to the triazole core can be achieved through cyclocondensation reactions involving appropriately functionalized 1,2,3-triazoles, such as 4,5-diamino-1,2,3-triazoles. semanticscholar.org

These synthetic strategies highlight the role of the 4-position of the triazole ring as a versatile anchor point for constructing a wide range of fused heterocyclic systems with potential applications in various fields of chemistry.

Development of New Synthetic Methodologies Utilizing the 4-Chloro-1,2,3-triazole Moiety

The unique reactivity of the C-Cl bond in 4-Chloro-1H-1,2,3-triazole has spurred the development of new synthetic methodologies. Halogenated 1,2,3-triazoles are recognized as key intermediates that can participate in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the formation of C-C, C-N, and C-O bonds with a high degree of control and efficiency.

Methodologies have been developed that leverage this reactivity for various transformations:

Palladium-Catalyzed Cross-Coupling: The chloro group can be substituted with aryl, vinyl, or alkynyl groups via well-established cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. organic-chemistry.orgfrontiersin.org For example, Suzuki-Miyaura coupling reactions have been successfully used on triazole systems to form new C-C bonds with various arylboronic acids. frontiersin.org

One-Pot and Tandem Reactions: The reactivity of the chloro group enables the design of sequential one-pot reactions. A nucleophilic substitution at the 4-position can be followed by an intramolecular cyclization to form complex annulated products, streamlining the synthetic process. beilstein-journals.org

Post-Click-Chemistry Functionalization: The robust nature of the triazole ring, often formed via CuAAC "click chemistry," allows for post-synthetic halogenation to produce 4-chloro-1,2,3-triazole derivatives. These derivatives are then used in subsequent transformations, a strategy known as "post-click" functionalization, which significantly expands the diversity of accessible molecules.

These methodological advancements underscore the importance of 4-Chloro-1H-1,2,3-triazole as a reactive handle for molecular elaboration.

Applications in Functional Materials Research (Excluding Biological/Medical Materials)

Beyond its role in complex synthesis, the 1,2,3-triazole moiety, often installed via the 4-chloro precursor, is a valuable component in the design of functional materials. The ring's aromaticity, stability, and array of nitrogen atoms provide unique electronic and coordination properties. frontiersin.org

Ligand Design for Metal Coordination

The 1,2,3-triazole ring is an excellent ligand for coordinating with transition metal ions. researchgate.net The nitrogen atoms at the N2 and N3 positions act as effective coordination sites. By starting with 4-Chloro-1H-1,2,3-triazole, various coordinating groups can be introduced at the 4-position, leading to the creation of mono-, bi-, and polydentate ligands. researchgate.net

The design of these ligands is highly tunable. The electronic properties of the ligand and the resulting metal complex can be modified by changing the substituent at the 4-position. This has led to the synthesis of a wide range of metal complexes with diverse applications. For example, coordinating a metal ion like cobalt or nickel with a 1,2,3-triazole ligand can significantly alter its properties. nih.gov The parent 1,4-disubstituted-1,2,3-triazole unit can function as either a monodentate or a bridging ligand, adding to its versatility in constructing coordination polymers and metal-organic frameworks (MOFs). researchgate.net

| Ligand Type Derived from 4-Substituted-1,2,3-triazole | Coordinating Atoms | Example Coordinated Metals | Reference |

|---|---|---|---|

| Monodentate 1,2,3-triazole | N3 | Rhenium(I), Cobalt(II), Nickel(II) | researchgate.netnih.gov |

| Bridging 1,2,3-triazole | N2, N3 | Transition Metals | researchgate.net |

| Pyridyl-1,2,3-triazole (Bidentate) | Triazole-N3, Pyridyl-N | Ruthenium(II) | nih.gov |

| 1,2,3-triazole-derived N-heterocyclic carbenes | C5 | Silver(I), Gold(I), Copper(I) | ias.ac.in |

Scaffolds for Sensor Development (e.g., Ion Detection)

The 1,2,3-triazole scaffold is increasingly used in the development of chemosensors for detecting various analytes, including metal ions and anions. researchgate.net The triazole ring can act as both a structural backbone and an active participant in the sensing mechanism. The synthesis of these sensors often involves "click chemistry" to assemble a receptor unit (for binding the ion) and a signaling unit (e.g., a fluorophore) around the triazole core. nih.gov

The N-H proton of the 1H-1,2,3-triazole ring is acidic and can interact with anions through hydrogen bonding, leading to a detectable signal. Similarly, the nitrogen atoms can coordinate with metal cations. This versatility allows for the rational design of highly selective and sensitive sensors.

| Sensor Scaffold | Target Ion | Sensing Mechanism | Detection Method | Reference |

|---|---|---|---|---|

| 1,4-Diaryl-1,2,3-triazole with a phenol (B47542) moiety | Fluoride (F⁻) | Hydrogen bonding interaction with triazole N-H | "Turn-on" Fluorescence | rsc.org |

| Chalcone-appended 1,2,3-triazole | Lead (Pb²⁺) and Copper (Cu²⁺) | Coordination with triazole nitrogens and chalcone (B49325) moiety | UV-Vis Spectroscopy (Colorimetric) | nih.gov |

| Functionalized triazole derivatives | Various metal cations (e.g., Fe³⁺, Hg²⁺) | Coordination with triazole and other functional groups | Fluorescence / Colorimetric | nanobioletters.com |

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry are increasingly pivotal in guiding the synthesis and application of chemical compounds, with a focus on minimizing environmental impact through waste reduction, the avoidance of hazardous substances, and enhanced energy efficiency. nih.govrsc.org For a versatile synthetic intermediate like 4-Chloro-1H-1,2,3-triazole, these considerations are crucial for fostering more sustainable chemical processes and applications.

The drive for environmentally benign synthetic pathways for 1,2,3-triazoles has spurred significant innovation, leading to alternatives to traditional methods that often depend on hazardous solvents and reagents. rsc.orgresearchgate.net Green chemistry strategies in this context prioritize high atom economy, the use of safer solvents, the development of catalyst-free reaction systems, and the application of alternative energy sources. nih.gov

A primary focus in the green synthesis of triazoles has been the substitution of conventional volatile organic solvents with more sustainable options. consensus.app Water, glycerol, and deep eutectic solvents (DES) have been identified as effective green media for such syntheses. consensus.app Notably, the biodegradable solvent Cyrene™, which is derived from cellulose, has been successfully used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. unimi.it This method not only circumvents the need for toxic solvents like DMF and DMSO but also streamlines product isolation via precipitation in water, thus diminishing the reliance on energy-intensive purification techniques like column chromatography. unimi.it

Catalyst-free and metal-free synthetic methodologies mark another significant stride in the green synthesis of triazoles. Research has demonstrated that the cycloaddition of certain precursors can proceed efficiently in water without any catalyst, presenting a sustainable route to substituted 1,2,3-triazoles. While not always a direct synthesis of 4-Chloro-1H-1,2,3-triazole, these methods underscore the feasibility of developing greener pathways for related triazole structures.

Alternative energy sources are also being harnessed to improve the environmental footprint of triazole synthesis. Microwave and ultrasound irradiation can dramatically shorten reaction times and boost yields, often under solvent-free conditions, thereby cutting down on energy use and waste. nih.gov

For halogenated triazoles, including 4-Chloro-1H-1,2,3-triazole, targeted green synthetic strategies are emerging. One such advancement is a transition-metal-free pathway for synthesizing 4-aryl-5-halo-1,2,3-triazoles, which employs common potassium halides with Oxone as an oxidant under mild conditions. This approach obviates the need for toxic heavy metal catalysts, a major environmental concern in conventional cross-coupling reactions.

The following interactive table offers a comparison between traditional and greener synthetic approaches for triazole derivatives, illustrating the benefits of integrating green chemistry principles.

Table 1: Comparison of Synthetic Methodologies for Triazole Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often utilizes hazardous and volatile organic solvents (e.g., DMSO, DMF). | Employs safer, biodegradable solvents like water, glycerol, or Cyrene™. consensus.appunimi.it |

| Catalysts | May rely on toxic heavy metal catalysts that are difficult to remove from the final product. | Focuses on catalyst-free systems, recyclable catalysts, or transition-metal-free pathways. |